molecular formula C13H19NOS B3002296 N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049574-56-2

N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3002296
CAS No.: 1049574-56-2
M. Wt: 237.36
InChI Key: QULHGNORARTFSJ-UHFFFAOYSA-N
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Description

N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that features a cyclopentanecarboxamide core with a thiophene ring and a propyl group attached. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of a thiophene derivative with a cyclopentanecarboxylic acid derivative. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopentanecarboxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a thiophene ring and a cyclopentanecarboxamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-propyl-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-9-14-12(15)13(7-3-4-8-13)11-6-5-10-16-11/h5-6,10H,2-4,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULHGNORARTFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1(CCCC1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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